molecular formula C27H26ClFN4S B4812943 N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No.: B4812943
M. Wt: 493.0 g/mol
InChI Key: ZJTDRRFBOYTRAL-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a synthetic compound that boasts a complex chemical structure with potential applications across various scientific fields. This compound features a thiourea moiety, which is known for its reactivity and versatile chemical properties, coupled with a pyrazole ring substituted with chloro and fluorine atoms, as well as dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves the following key steps:

  • Formation of the pyrazole core: The starting materials, 2-chloro-4-fluorobenzyl bromide and 3,5-dimethyl-1H-pyrazole, undergo a nucleophilic substitution reaction to yield 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole.

  • Thiourea formation: The intermediate from the previous step is reacted with dibenzylamine and thiophosgene under basic conditions to form the final compound, this compound.

Industrial Production Methods: In an industrial setting, large-scale production may involve optimizing the synthesis process to improve yield and purity. This often includes:

  • Catalyst selection: Choosing an appropriate catalyst to accelerate the reaction rates.

  • Reaction conditions: Controlling temperature, pressure, and solvent choice to maximize efficiency.

  • Purification processes: Employing techniques such as recrystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiourea group, leading to the formation of sulfonyl derivatives.

  • Reduction: Reduction of the chloro and fluorine substituents on the benzyl group can be achieved using reducing agents like hydrogen gas and palladium on carbon.

  • Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom reacts with electrophilic agents.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids under mild acidic conditions.

  • Reduction: Hydrogen gas with palladium catalyst under atmospheric pressure.

  • Substitution: Alkyl halides or acyl chlorides in an organic solvent such as dichloromethane.

Major Products Formed

  • Oxidation: Sulfonyl derivatives.

  • Reduction: Dehalogenated compounds.

  • Substitution: Alkylated or acylated thiourea derivatives.

Scientific Research Applications

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea finds applications in various fields due to its unique chemical properties:

Chemistry:

  • Used as a ligand in coordination chemistry for the formation of metal complexes.

  • Serves as a precursor in the synthesis of more complex molecules.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive thiourea derivatives.

  • Studied for its possible role in enzyme inhibition, particularly those involving sulfur-containing substrates.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.

  • Employed in the synthesis of specialty chemicals for use in various industrial applications.

Mechanism of Action

The mechanism by which N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea exerts its effects largely depends on its interaction with molecular targets:

  • Molecular Targets: Enzymes and receptors with affinity for sulfur or nitrogen-containing compounds.

  • Pathways Involved: Inhibition of enzyme activity by binding to the active site or interfering with substrate binding, leading to altered metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea stands out for its combination of a pyrazole ring and a thiourea group, which is not commonly found in similar compounds.

List of Similar Compounds

  • N,N-dibenzylthiourea: Lacks the pyrazole ring and specific substitutions, resulting in different reactivity and applications.

  • N,N-diethyl-N'-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea: Similar structure but with different substituents, which can lead to varied biological activities and chemical properties.

  • 1-(2-chlorobenzyl)-3,5-dimethylpyrazole: Shares the pyrazole core but lacks the thiourea functionality, resulting in distinct chemical behavior.

This compound’s structural uniqueness makes it a valuable compound for scientific research and various applications, thanks to its intriguing chemical reactions and potential bioactivity.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClFN4S/c1-19-26(20(2)33(31-19)18-23-13-14-24(29)15-25(23)28)30-27(34)32(16-21-9-5-3-6-10-21)17-22-11-7-4-8-12-22/h3-15H,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTDRRFBOYTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
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N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

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